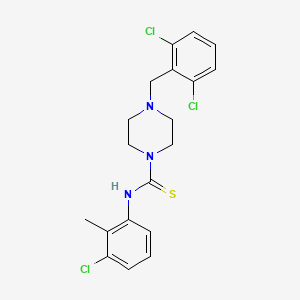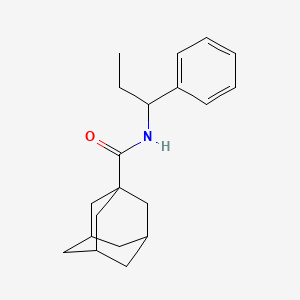![molecular formula C25H17NO3S B4771948 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771948.png)
4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as NTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NTB is a member of the oxazolone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-kB pathway. 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to interact with various proteins, including tubulin and Hsp90, which may contribute to its biological effects.
Biochemical and Physiological Effects
4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, modulation of the immune response, and neuroprotective effects. 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to have anti-inflammatory effects and to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one for lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various cellular processes. 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential therapeutic applications of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one and to identify its molecular targets.
Scientific Research Applications
4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have neuroprotective effects and to enhance memory and learning in animal models. In immunology, 4-[3-(1-naphthylmethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to modulate the immune response and to have anti-inflammatory effects.
properties
IUPAC Name |
(4E)-4-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO3S/c27-25-22(26-24(29-25)23-12-5-13-30-23)15-17-6-3-10-20(14-17)28-16-19-9-4-8-18-7-1-2-11-21(18)19/h1-15H,16H2/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCRAKGXSQKKNF-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4771866.png)

![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4771890.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4771907.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4771926.png)
![4-chloro-N-[4-(diethylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4771931.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)


![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)